molecular formula C8H7BrF2O B6152106 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol CAS No. 1426050-44-3

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol

Cat. No.: B6152106
CAS No.: 1426050-44-3
M. Wt: 237
InChI Key:
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Description

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol typically involves the bromination and fluorination of phenylethanol derivatives. One common method includes the reaction of 4-bromo-2,6-difluorobenzaldehyde with a suitable reducing agent to yield the desired ethan-1-ol derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-bromo-2,6-difluorophenyl)acetaldehyde, while reduction could produce various alcohol derivatives .

Scientific Research Applications

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-bromo-2,6-difluorophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2,6-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1426050-44-3

Molecular Formula

C8H7BrF2O

Molecular Weight

237

Purity

95

Origin of Product

United States

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